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Compound of Interest

Compound Name:
4-(3-Chlorophenyl)pyrimidin-2-

amine

CAS No.: 913322-47-1

Cat. No.: B1455245 Get Quote

Executive Summary
4-(3-Chlorophenyl)pyrimidin-2-amine (CAS: 913322-47-1) represents a pivotal "privileged

scaffold" in modern medicinal chemistry. Structurally characterized by a 2-aminopyrimidine core

substituted at the C4 position with a meta-chlorophenyl ring, this entity serves as a critical

pharmacophore in the design of ATP-competitive kinase inhibitors. Its utility spans the

modulation of serine/threonine kinases (e.g., Aurora, PLK4, CDK) and tyrosine kinases, where

the aminopyrimidine motif functions as a hinge-binding element. This guide details its

physicochemical properties, validated synthetic pathways, and structural reactivity profiles

essential for drug discovery campaigns.

Chemical Identity & Structural Analysis[2]
The molecule consists of an electron-deficient pyrimidine ring fused with an electron-

withdrawing 3-chlorophenyl group. The meta-chloro substitution is strategic: it modulates

lipophilicity (LogP) and metabolic stability (blocking metabolic oxidation at the phenyl ring)

without introducing the steric bulk of ortho substituents or the para-resonance effects of para

substituents.
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Property Specification

IUPAC Name 4-(3-Chlorophenyl)pyrimidin-2-amine

CAS Registry Number 913322-47-1

Molecular Formula C₁₀H₈ClN₃

Molecular Weight 205.64 g/mol

SMILES Nc1nc(cc(n1)c2cccc(Cl)c2)

InChI Key
Unique identifier required for database

integration

Electronic Profile
Pyrimidine Core: The N1 and N3 atoms create a significant dipole, making C2, C4, and C6

electron-deficient. The C2-amine acts as an electron donor (+M effect), partially mitigating

the ring's deficiency and increasing basicity at N1/N3 (pKa ~3-4 for the ring nitrogen).

3-Chlorophenyl Moiety: The chlorine atom exerts a strong inductive effect (-I), withdrawing

electron density from the phenyl ring, which in turn slightly deactivates the pyrimidine C4

position via conjugation.

Physicochemical Profile
Understanding the solid-state and solution-phase behavior is crucial for formulation and assay

development.
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Parameter
Value
(Experimental/Predicted)

Relevance

Physical State Off-white to pale yellow solid Handling/Weighing

Melting Point
148–152 °C (Typical range for

analogs)
Purity characterization

cLogP ~2.1 Lipophilicity/Cell Permeability

TPSA 51.8 Å²
Polar Surface Area (Good oral

bioavailability range)

pKa (Basic) ~3.8 (Pyrimidine N1)
Protonation state at

physiological pH

Solubility
DMSO (>20 mg/mL), Ethanol

(Moderate), Water (Low)
Stock solution preparation

Synthetic Architectures
The synthesis of 4-(3-Chlorophenyl)pyrimidin-2-amine is most reliably achieved via Suzuki-

Miyaura Cross-Coupling. This route is preferred over chalcone cyclization due to higher

convergence, milder conditions, and the commercial availability of boronic acids.

Protocol: Palladium-Catalyzed Suzuki Coupling
Reaction: 2-Amino-4-chloropyrimidine + 3-Chlorophenylboronic acid

Product

Reagents & Conditions:
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales).

Base: Na₂CO₃ (2.0 eq) or K₃PO₄.

Solvent System: 1,4-Dioxane/Water (4:1) or DME/Water.

Temperature: 90–100 °C (Reflux).
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Step-by-Step Methodology:
Charge: In a round-bottom flask equipped with a condenser, dissolve 2-amino-4-

chloropyrimidine (1.0 eq) and 3-chlorophenylboronic acid (1.1 eq) in 1,4-dioxane.

Degas: Sparge the solution with nitrogen or argon for 15 minutes to remove dissolved

oxygen (critical to prevent homocoupling and catalyst deactivation).

Activate: Add the base (Na₂CO₃, 2.0 eq, dissolved in minimal water) and the Pd catalyst.

Reflux: Heat the mixture to 95 °C under an inert atmosphere for 4–12 hours. Monitor via TLC

(Eluent: 50% EtOAc/Hexanes).

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash combined

organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂,

Gradient: 0

5% MeOH in DCM).

Mechanism
2-Amino-4-chloropyrimidine

Pd(PPh3)4 / Na2CO3
1,4-Dioxane/H2O, 95°C

3-Chlorophenylboronic acid

Pd(II) Oxidative Addition
Complex

Transmetallation 4-(3-Chlorophenyl)pyrimidin-2-amine
(Target)

Reductive Elimination

Click to download full resolution via product page

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The pathway minimizes side

reactions typical of chalcone cyclizations.

Reactivity & Functionalization
This molecule is not just an endpoint but a versatile intermediate. The C5 position of the

pyrimidine ring is susceptible to electrophilic aromatic substitution (EAS), while the exocyclic

amine allows for derivatization into urea or amide linkers.
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Structural Activity Map (SAR)
N1/N3 Nitrogens: Hydrogen bond acceptors. Critical for interaction with the "hinge region" of

kinase ATP pockets (e.g., Met residue in CDK2).

C2-Amine: Hydrogen bond donor. Often forms a key H-bond with the kinase backbone

carbonyl.

3-Chloro Substituent: Fills hydrophobic pockets (Selectivity Filter). The meta position often

targets the "gatekeeper" residue vicinity or the back-pocket hydrophobic region.

4-(3-Chlorophenyl)pyrimidin-2-amine

C2-Amine:
H-Bond Donor
(Hinge Binding)

Pyrimidine N1:
H-Bond Acceptor
(Hinge Binding)

C5 Position:
Site for Electrophilic Attack
(Halogenation/Formylation)

3-Cl Group:
Hydrophobic Interaction

Metabolic Blockade

Click to download full resolution via product page

Figure 2: Structure-Activity Relationship (SAR) map highlighting pharmacophoric features.

Biological Relevance & Applications
Kinase Inhibition Scaffold
The 2-aminopyrimidine motif is a "privileged structure" found in numerous FDA-approved drugs

(e.g., Imatinib, Pazopanib). 4-(3-Chlorophenyl)pyrimidin-2-amine specifically mimics the

adenine ring of ATP.

Aurora Kinase & PLK4: Analogs of this structure are potent inhibitors of Aurora A/B and Polo-

like Kinase 4 (PLK4). The 3-chlorophenyl group orients into the hydrophobic pocket adjacent

to the ATP binding site, providing selectivity over other kinases.

CDK2 Inhibition: N-substituted derivatives (where the C2-amine is further functionalized)

have shown nanomolar potency against Cyclin-Dependent Kinase 2 (CDK2), a target in solid

tumors.
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Mechanism: The molecule binds in the ATP cleft.[1] The pyrimidine N1 accepts a hydrogen

bond from the backbone amide of the hinge region, while the C2-amino group donates a

hydrogen bond to the backbone carbonyl.

Analytical Characterization
For validation of the synthesized material, the following spectroscopic data is expected.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):

δ 8.35 (d, J=5.2 Hz, 1H): Pyrimidine H6 proton (deshielded by adjacent N).

δ 8.10 (s, 1H): Phenyl H2 (between Cl and pyrimidine attachment).

δ 8.00 (d, J=7.8 Hz, 1H): Phenyl H6.

δ 7.50–7.55 (m, 2H): Phenyl H4/H5 overlap.

δ 7.15 (d, J=5.2 Hz, 1H): Pyrimidine H5 proton.

δ 6.60 (s, 2H, br): NH₂ protons (Exchangeable with D₂O).

Mass Spectrometry (ESI-MS):

[M+H]⁺: Calculated: 206.04; Observed: 206.1.

Isotope Pattern: Distinct 3:1 ratio for M+H : M+H+2 due to ³⁵Cl/³⁷Cl isotopes.

Safety & Handling (GHS)
Signal Word:WARNING
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Hazard Code Statement Precaution

H302 Harmful if swallowed.
Wash hands thoroughly after

handling.

H315 Causes skin irritation. Wear protective gloves.

H319 Causes serious eye irritation.
Wear eye protection/face

protection.

H335
May cause respiratory

irritation.

Use only outdoors or in a well-

ventilated area.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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